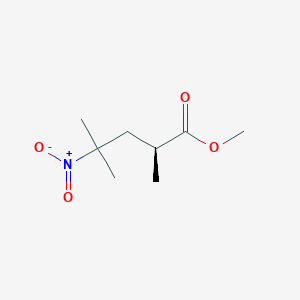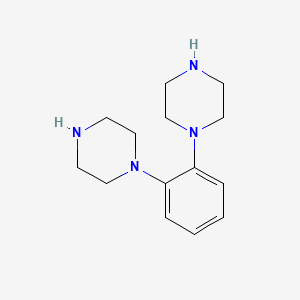
Piperazine, 1,1'-(1,2-phenylene)bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperazine, 1,1’-(1,2-phenylene)bis- is a chemical compound that belongs to the class of piperazines. Piperazines are heterocyclic organic compounds containing two nitrogen atoms at opposite positions in a six-membered ring. This particular compound is characterized by the presence of a 1,2-phenylene group linking two piperazine units. Piperazine derivatives are widely used in medicinal chemistry due to their diverse biological activities and pharmacological properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of piperazine, 1,1’-(1,2-phenylene)bis- can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically requires the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process . Another method involves the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives through the condensation of amines, aldehydes, isocyanides, and carboxylic acids .
Industrial Production Methods: Industrial production of piperazine derivatives often involves large-scale synthesis using efficient and cost-effective methods. One such method is the ring-opening of aziridines under the action of N-nucleophiles, which allows for the formation of piperazine rings in high yields . Additionally, parallel solid-phase synthesis and photocatalytic synthesis have been explored for the production of piperazine derivatives .
Analyse Des Réactions Chimiques
Types of Reactions: Piperazine, 1,1’-(1,2-phenylene)bis- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by the presence of the nitrogen atoms in the piperazine ring, which can act as nucleophiles or bases.
Common Reagents and Conditions: Common reagents used in the reactions of piperazine derivatives include oxidizing agents such as hydrogen peroxide and potassium permanganate for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions . Substitution reactions often involve the use of halogenating agents such as thionyl chloride or phosphorus tribromide .
Major Products Formed: The major products formed from the reactions of piperazine, 1,1’-(1,2-phenylene)bis- depend on the specific reaction conditions and reagents used. For example, oxidation reactions can lead to the formation of N-oxides, while reduction reactions can yield secondary or tertiary amines .
Applications De Recherche Scientifique
Piperazine, 1,1’-(1,2-phenylene)bis- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry . In biology and medicine, piperazine derivatives are investigated for their potential as therapeutic agents due to their diverse biological activities, including antiviral, antifungal, and anticancer properties . Additionally, piperazine derivatives are used in the development of new drugs and as intermediates in the synthesis of pharmaceuticals .
Mécanisme D'action
The mechanism of action of piperazine, 1,1’-(1,2-phenylene)bis- involves its interaction with specific molecular targets and pathways. Piperazine derivatives are known to act as GABA receptor agonists, binding directly and selectively to muscle membrane GABA receptors . This binding causes hyperpolarization of nerve endings, resulting in the flaccid paralysis of parasitic worms . The compound’s effects on other molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to piperazine, 1,1’-(1,2-phenylene)bis- include other piperazine derivatives such as 1,4-diazacyclohexane, 1,4-piperazine, and 1,4-diethylenediamine . These compounds share the basic piperazine ring structure but differ in the substituents attached to the ring.
Uniqueness: Piperazine, 1,1’-(1,2-phenylene)bis- is unique due to the presence of the 1,2-phenylene group linking the two piperazine units. This structural feature imparts distinct chemical and biological properties to the compound, making it a valuable scaffold for the development of new therapeutic agents . The presence of the phenylene group also enhances the compound’s ability to interact with various molecular targets, contributing to its diverse biological activities .
Propriétés
Formule moléculaire |
C14H22N4 |
|---|---|
Poids moléculaire |
246.35 g/mol |
Nom IUPAC |
1-(2-piperazin-1-ylphenyl)piperazine |
InChI |
InChI=1S/C14H22N4/c1-2-4-14(18-11-7-16-8-12-18)13(3-1)17-9-5-15-6-10-17/h1-4,15-16H,5-12H2 |
Clé InChI |
WJNQOSSOZKKBSG-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)C2=CC=CC=C2N3CCNCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(3-fluorophenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11742571.png)
![N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine](/img/structure/B11742586.png)
![{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11742598.png)
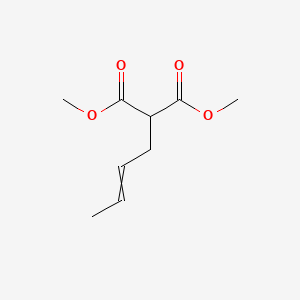
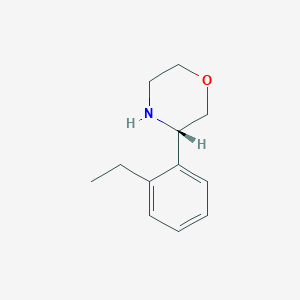
![[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11742628.png)

![hexyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11742637.png)
![9H-Indolo[3,2,1-de]phenanthridin-9-one](/img/structure/B11742639.png)

-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11742642.png)
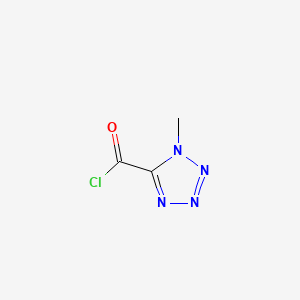
![2-{[(4-Hydroxy-2-methylphenyl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B11742659.png)
